![molecular formula C15H13NO B2940230 4-[(2-Methylphenyl)methoxy]benzonitrile CAS No. 172167-22-5](/img/structure/B2940230.png)

4-[(2-Methylphenyl)methoxy]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

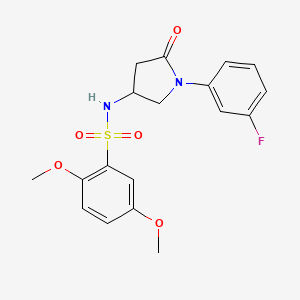

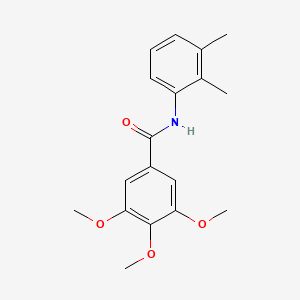

“4-[(2-Methylphenyl)methoxy]benzonitrile” is a chemical compound with the CAS Number 172167-22-5 . It has a molecular weight of 223.27 and its IUPAC name is 4-[(2-methylbenzyl)oxy]benzonitrile .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H13NO/c1-12-4-2-3-5-14(12)11-17-15-8-6-13(10-16)7-9-15/h2-9H,11H2,1H3 . This indicates that the molecule consists of 15 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis

The melting point of “this compound” is between 79 - 81 degrees Celsius . The compound is solid in its physical form .Scientific Research Applications

Luminescent Materials and Liquid Crystals

Research by Ahipa et al. (2014) has contributed to the development of new luminescent materials based on benzonitrile derivatives. These compounds, featuring a methoxy pyridine, benzonitrile, and alkoxy benzene structure, exhibit unique liquid crystalline behavior and luminescent properties, making them promising candidates for blue-emitting materials and electronic devices. The study investigates their synthesis, characterization, and physical properties, including liquid crystalline phases and optical emissions, highlighting their potential in material science and optoelectronics (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

Photoinduced Intramolecular Charge Transfer

Yang et al. (2004) explored the photochemical behaviors of trans-4-(N-arylamino)stilbene derivatives, demonstrating how the presence of methoxy, methoxycarbonyl, or cyano substituents can influence the formation of twisted intramolecular charge transfer (TICT) states. This study provides insights into the substituent-dependent electronic properties of benzonitrile derivatives, offering valuable information for the design of photo-responsive materials and the understanding of photochemical processes in organic molecules (Yang, Liau, Wang, & Hwang, 2004).

Biosynthetic Applications

Research on the biosynthetic pathways of phenylphenalenone phytoalexins in plants like Musa acuminata reveals the role of methoxylated benzonitrile derivatives in natural product synthesis. This work by Otálvaro et al. (2010) sheds light on the enzymatic processes leading to the formation of methoxylated metabolites, offering perspectives on natural product chemistry and the biosynthesis of complex organic molecules (Otálvaro, Jitsaeng, Munde, Echeverri, Quiñones, & Schneider, 2010).

Fluorescent Contrast Agents for Medical Imaging

Gibbs-Strauss et al. (2011) developed novel nerve-highlighting fluorescent contrast agents for surgical applications. These agents, based on benzonitrile derivatives, can cross physiological barriers and render myelinated nerves fluorescent, aiding in nerve-sparing surgical procedures. This research underscores the potential of benzonitrile derivatives in biomedical imaging and surgical guidance, contributing to the advancement of medical imaging technologies (Gibbs-Strauss, Nasr, Fish, Khullar, Ashitate, Siclovan, Johnson, Barnhardt, Hehir, & Frangioni, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed or in contact with skin . The hazard statements associated with it are H302, H312, and H332 . As a precaution, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Mechanism of Action

Mode of Action

The exact mode of action of 4-[(2-Methylphenyl)methoxy]benzonitrile is currently unknown due to the lack of specific studies on this compound . Based on its chemical structure, it may undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s possible that this compound could influence pathways involving aromatic compounds, given its structural features .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of this compound .

properties

IUPAC Name |

4-[(2-methylphenyl)methoxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-12-4-2-3-5-14(12)11-17-15-8-6-13(10-16)7-9-15/h2-9H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVQYBIHEFZZEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2940149.png)

![2-amino-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2940156.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2940158.png)

![1,5-Dimethylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane];hydrochloride](/img/structure/B2940165.png)

![5-ethyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2940166.png)

![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2940168.png)